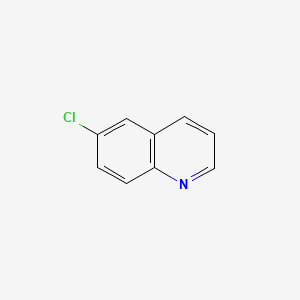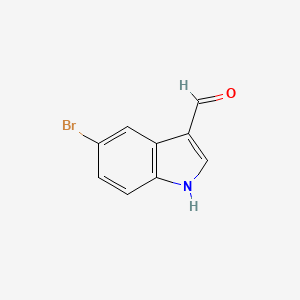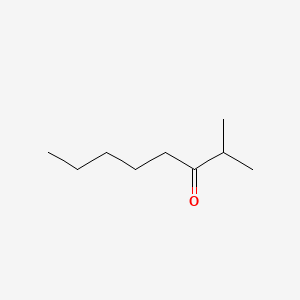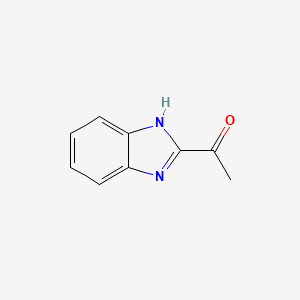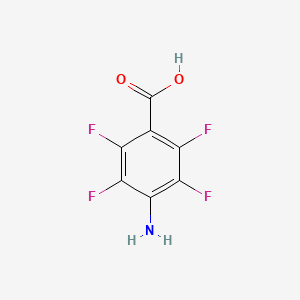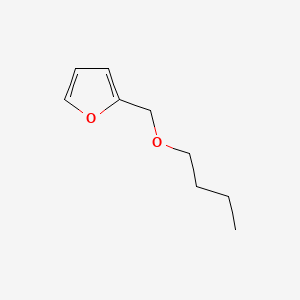
2-(Butoxymethyl)furan
Übersicht
Beschreibung
2-(Butoxymethyl)furan, also known as 2-butoxy-2-methyl-1-propanol, is a versatile organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a sweet, ether-like odor and is non-flammable. This compound is used in a variety of chemical reactions, such as the synthesis of polymers, resins, and other organic compounds. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Furthermore, this compound is used in the production of polyurethane foam, as well as in the manufacture of paints, coatings, inks, and adhesives.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Interactions
Synthesis of Higher Carbon Sugars : 2-(Trimethylsiloxy)furan reacts with sugar aldehydes and imines, producing γ-C-glycosylated butenolides. These compounds serve as candidates for transforming into higher carbon sugars (Casiraghi et al., 1990).
Formation of Buten-4-olides : The reaction of 2-(Trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal leads to 4-substituted 2-buten-4-olides. It also produces other complex molecules like 5-acetoxy-2,6-octadien-4-olide and 7-acetoxy-5-methyl-2,6-heptadien-4-olide, suggesting diverse synthetic pathways (Asaoka et al., 1979).
Computational Analysis of Chemical Reactions : The interaction between 2'-deoxycytidine and cis-2-butene-1,4-dial, a metabolite of furan, was studied through computational methods. It revealed the formation of primary and secondary products, providing insights into furan-induced carcinogenesis (Sviatenko et al., 2014).
Furan Derivatives in Renewable Biomass : The study of furan derivatives, such as hydroxymethylfurfural from fructose, illustrates the potential of these compounds in substituting petroleum-based building blocks in plastics and fine chemicals (Román‐Leshkov et al., 2006).
Environmental and Health Impacts
Genotoxicity and Carcinogenicity Studies : Research into DNA adducts derived from cis-2-butene-1,4-dial, a reactive metabolite of furan, supports the hypothesis that this compound plays a significant role in furan-induced carcinogenesis. It highlights the importance of understanding the environmental and health impacts of such compounds (Byrns et al., 2006).
Study of Microsomal Oxidation of Furan : An investigation into the oxidation of furan to cis-2-butene-1,4-dial by microsomal enzymes shows the chemical's potential to form conjugates with glutathione, providing insights into its metabolism and potential toxic effects (Peterson et al., 2005).
Combustion Chemistry of Furan Derivatives : The study of combustion chemistry and flame structure of furan and its derivatives, including 2-methylfuran, helps in understanding their behavior as biofuels and their environmental impact (Tran et al., 2014).
Bio-Based Polymers with Self-Healing Ability : Research into bio-based furan polymers, like poly(2,5-furandimethylene succinate), shows their potential in creating materials with practical mechanical properties and self-healing ability. This indicates the broad applicability of furan derivatives in sustainable material science (Zeng et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, the targets could be diverse depending on the specific biological or pharmacological activity.
Mode of Action
Furan derivatives have been known to interact with various biological targets leading to different therapeutic effects
Biochemical Pathways
Furan derivatives have been known to affect various biochemical pathways depending on their specific biological or pharmacological activity
Pharmacokinetics
The compound’s molecular formula is c9h14o2, with an average mass of 154206 Da and a monoisotopic mass of 154099380 Da These properties could influence its pharmacokinetics and bioavailability
Result of Action
Furan derivatives have been known to exhibit various molecular and cellular effects depending on their specific biological or pharmacological activity
Biochemische Analyse
Biochemical Properties
2-(Butoxymethyl)furan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the oxidative metabolism of other compounds. Additionally, it has been noted that this compound can act as a solvent in laboratory settings, which may affect the solubility and stability of other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive metabolites . These reactive metabolites can bind to nucleophilic sites on proteins and DNA, potentially causing enzyme inhibition or activation and changes in gene expression. Additionally, this compound has been shown to undergo oxidation, resulting in the formation of cis-2-butene-1,4-dial, a key toxic metabolite that interacts with tissue nucleophiles .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound can undergo degradation, leading to the formation of various by-products . These by-products may have different biochemical properties and effects on cellular function. Long-term studies have shown that the effects of this compound on cellular function can vary, with some studies reporting sustained effects on gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity . Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, likely due to the formation of reactive metabolites . Additionally, threshold effects have been observed, where certain doses are required to elicit specific biochemical responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The metabolism of this compound leads to the formation of reactive metabolites, which can further interact with other biomolecules. These interactions can influence metabolic flux and the levels of various metabolites in the body . Additionally, this compound has been shown to affect the oxidative metabolism of lipids and proteins, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, this compound can be distributed to different cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. Studies have shown that this compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
2-(butoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDABMXTZAZGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205471 | |
| Record name | Furan, 2-(butoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56920-82-2 | |
| Record name | 2-(Butoxymethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56920-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2-(butoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056920822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-(butoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



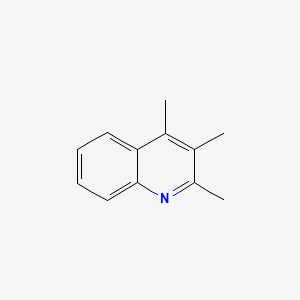


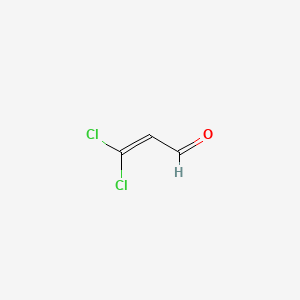
![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)

